molecular formula C13H19NO2 B13719627 2-Ethoxy-4-(tetrahydro-2H-pyran-4-yl)aniline

2-Ethoxy-4-(tetrahydro-2H-pyran-4-yl)aniline

Cat. No.: B13719627
M. Wt: 221.29 g/mol
InChI Key: AOFOVNHURQTOHZ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(tetrahydro-2H-pyran-4-yl)aniline is an organic compound that features both an ethoxy group and a tetrahydropyran ring attached to an aniline core. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(tetrahydro-2H-pyran-4-yl)aniline typically involves the reaction of 2-ethoxyaniline with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(tetrahydro-2H-pyran-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the reagent used.

Scientific Research Applications

2-Ethoxy-4-(tetrahydro-2H-pyran-4-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethoxy-4-(tetrahydro-2H-pyran-4-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrahydropyran ring and ethoxy group can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar in structure but with a hydroxyl group instead of an aniline core.

    O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of an ethoxy group.

    2-(Ethynyloxy)tetrahydro-2H-pyran: Features an ethynyl group instead of an ethoxy group.

Uniqueness

2-Ethoxy-4-(tetrahydro-2H-pyran-4-yl)aniline is unique due to the combination of its ethoxy group and tetrahydropyran ring attached to an aniline core. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-ethoxy-4-(oxan-4-yl)aniline

InChI

InChI=1S/C13H19NO2/c1-2-16-13-9-11(3-4-12(13)14)10-5-7-15-8-6-10/h3-4,9-10H,2,5-8,14H2,1H3

InChI Key

AOFOVNHURQTOHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CCOCC2)N

Origin of Product

United States

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